

# The Discovery and History of Pyridafol: A Technical Guide

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## Compound of Interest

Compound Name: Pyridafol

Cat. No.: B1214434

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## Abstract

**Pyridafol**, a potent pyridazine herbicide, has a significant history in the landscape of agricultural weed management. This technical guide provides an in-depth exploration of the discovery, development, and scientific attributes of **Pyridafol**. It serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical properties, mechanism of action, synthesis, and the key experimental evaluations that have defined its profile. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Visual diagrams generated using the DOT language illustrate critical pathways and workflows, adhering to stringent visualization standards.

## Introduction

**Pyridafol**, chemically known as 6-chloro-3-phenylpyridazin-4-ol, is the primary phytotoxic metabolite of the herbicide Pyridate.[1] It belongs to the pyridazine class of herbicides and is recognized for its efficacy against a range of broadleaf and grassy weeds.[2] The herbicidal activity of **Pyridafol** is attributed to its role as a potent inhibitor of photosynthetic electron transport at the photosystem II (PSII) receptor site. This guide delves into the historical context of its development, its chemical characteristics, and the extensive experimental work that has elucidated its function and safety profile.

## History and Development

The development of pyridazine herbicides, including the parent compound of **Pyridafol**, Pyridate, emerged from extensive research and development efforts in the mid-20th century. The timeline below outlines the key phases in the history of **Pyridafol** and related compounds.

### Development Timeline of Pyridazine Herbicides and **Pyridafol**

Period	Key Developments	Companies Involved
1970s	Development of Pyridate, the parent compound of Pyridafol. <a href="#">[2]</a>	Chevron Chemical Company, Sandoz <a href="#">[2]</a> <a href="#">[3]</a>
Late 1970s - Early 1980s	Initial field trials and efficacy studies of Pyridate, leading to the identification of Pyridafol as the active metabolite.	Chevron Chemical Company, Sandoz
Mid-1980s	Commercialization of Pyridate-based herbicides, with the understanding that their efficacy is due to the in-planta conversion to Pyridafol.	Sandoz, Belchim Crop Protection <a href="#">[2]</a>
1990s - Present	Ongoing research into the environmental fate, toxicology, and analytical methods for Pyridafol. Development of resistance management strategies.	Various academic and research institutions, regulatory bodies.

The development of **Pyridafol** is intrinsically linked to its parent compound, Pyridate. The initial research by companies such as Chevron Chemical Company and Sandoz in the 1970s focused on synthesizing and screening various pyridazine derivatives for herbicidal activity.[\[2\]](#) [\[3\]](#) This led to the discovery of Pyridate, which demonstrated significant potential for weed control. Subsequent metabolic studies revealed that Pyridate is rapidly hydrolyzed in plants and the environment to form **Pyridafol**, which is the actual herbicidally active molecule.[\[1\]](#)

## Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of **Pyridafol** is essential for its application and for research into its environmental behavior and biological interactions.

Table 1: Chemical and Physical Properties of **Pyridafol**

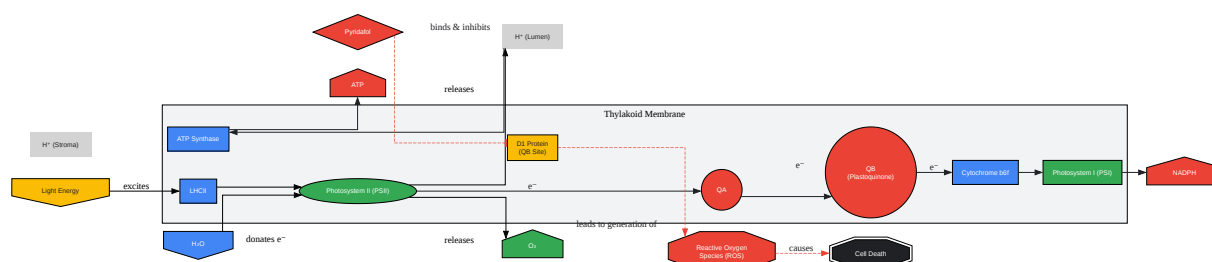
Property	Value	Reference
IUPAC Name	6-chloro-3-phenyl-1H-pyridazin-4-one	[4]
CAS Number	40020-01-7	[1]
Molecular Formula	C <sub>10</sub> H <sub>7</sub> ClN <sub>2</sub> O	[5]
Molecular Weight	206.63 g/mol	[4]
Appearance	White to off-white powder	[1]
Melting Point	214-216 °C	[1]
Water Solubility	23800 mg/L (at 20°C, pH 7)	[2]
Log P (octanol-water partition coefficient)	0.56	[2]
Vapor Pressure	Low	-
HRAC MoA Class	C3	[2]
WSSA MoA Class	6	[2]

## Mechanism of Action: Inhibition of Photosystem II

**Pyridafol** exerts its herbicidal effect by inhibiting photosynthesis at Photosystem II (PSII), a critical component of the light-dependent reactions in plants.

## Signaling Pathway of Photosystem II Inhibition

**Pyridafol** acts by binding to the D1 protein of the PSII complex in the thylakoid membranes of chloroplasts. Specifically, it competes with plastoquinone (PQ) for its binding site (the QB site). This binding blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby interrupting the photosynthetic electron transport chain. The inhibition of electron flow prevents the production of ATP and NADPH, which are essential for carbon fixation. This disruption leads to the formation of reactive oxygen species (ROS), causing lipid peroxidation, membrane damage, and ultimately, cell death.<sup>[1]</sup>



3-chloro-5-methoxy-6-phenylpyridazine

Reaction

Pyridafol  
(6-chloro-3-phenylpyridazin-4-ol)

Demethylation &  
Hydrolysis Reagents  
(e.g., Sodium Hydride or Zinc  
in Isopropanol)

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## References

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